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Compound of Interest

Compound Name: Quinotolast Sodium

Cat. No.: B1662753

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinotolast Sodium, also known by its developmental code FR-71021, is an orally active anti-
allergic agent.[1] This technical guide provides a comprehensive overview of its chemical
structure, physicochemical properties, and its primary mechanism of action as a mast cell
stabilizer. The information is intended to support research and development efforts in the fields
of medicinal chemistry and pharmacology.

Chemical Structure and Identification

Quinotolast Sodium is the sodium salt of Quinotolast. The core structure is a 4-0xo-1-
phenoxy-4H-quinolizine-3-carboxamide, with a tetrazole ring attached to the carboxamide
nitrogen.

Table 1: Chemical Identifiers for Quinotolast Sodium
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Identifier Value
sodium;4-oxo-1-phenoxy-N-(1,2,3-triaza-4-

IUPAC Name azanidacyclopenta-2,5-dien-5-yl)quinolizine-3-
carboxamide

CAS Number 101193-62-8

Molecular Formula C17H11NeNaOs

C1=CC=C(C=C1)0C2=C3C=CC=CN3C(=0)C(

SMILES
=C2)C(=0O)NC4=NN=NI[N-]4.[Na+]
INChI=1S/C17H12N603.Na/c24-15(18-17-19-
inChi 21-22-20-17)12-10-14(26-11-6-2-1-3-7-11)13-8-
n
4-5-9-23(13)16(12)25;/h1-10H,
(H2,18,19,20,21,22,24);/q;+1/p-1
Synonyms FR-71021, GBK8E99F1S

Physicochemical Properties

The physicochemical properties of Quinotolast Sodium are summarized in the table below.

These properties are crucial for formulation development and pharmacokinetic studies.

Table 2: Physicochemical Data for Quinotolast Sodium
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Property Value Source
Molecular Weight 370.30 g/mol PubChem
Exact Mass 370.07903252 Da PubChem
Topological Polar Surface Area  98.3 A2 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor
7 PubChem
Count
Rotatable Bond Count 4 PubChem
DMSO: 115 mg/mL (309.71
Solubility mM) with ultrasonic warmingto  GlpBio

60°C

Synthesis and Manufacturing

A detailed, publicly available synthesis protocol for Quinotolast Sodium is not readily found in
the literature. However, based on the synthesis of structurally related 4-oxo-4H-quinolizine-2-
carboxamides, a plausible synthetic route can be proposed. This hypothetical workflow is

presented for illustrative purposes.

Click to download full resolution via product page

Proposed Experimental Protocol for Synthesis:

o Stobbe Condensation and Cyclization: 2-Pyridinecarbaldehyde and diethyl succinate would
be reacted in the presence of a strong base like sodium hydride to form an intermediate that
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is subsequently cyclized under acidic conditions to yield the 4-oxo-4H-quinolizine-3-
carboxylate core.

o Hydrolysis: The resulting ester would be hydrolyzed to the corresponding carboxylic acid
using standard acidic or basic hydrolysis conditions.

o Amide Coupling: The quinolizine carboxylic acid would then be coupled with 5-
aminotetrazole using a suitable peptide coupling reagent (e.g., HATU) in the presence of a
non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF.

» Salt Formation: The final Quinotolast free acid would be treated with one equivalent of
sodium hydroxide in a suitable solvent system (e.g., ethanol/water) followed by evaporation
or precipitation to yield Quinotolast Sodium.

Note: This is a hypothetical protocol and would require optimization.

Analytical Characterization

While specific validated analytical methods for Quinotolast Sodium are not published,
standard techniques for compounds of this class can be applied for its characterization and
quantification.

Proposed High-Performance Liquid Chromatography (HPLC) Method:
e Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 um patrticle size).

» Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM
ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

o Detection: UV detection at a wavelength determined by the UV spectrum of Quinotolast
Sodium.

e Flow Rate: 1.0 mL/min.
e Temperature: 25-30 °C.

Proposed Spectroscopic and Spectrometric Methods:
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» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR and 13C NMR would be used to confirm the chemical structure. The presence of
the quinolizine, phenoxy, and tetrazole protons and carbons would be identifiable.

o 2Na NMR could be used to study the sodium ion environment.[2][3]
e Mass Spectrometry (MS):
o Electrospray ionization (ESI) in both positive and negative ion modes would be suitable.

o In positive mode, the [M+H]* and [M+Na]* ions of the free acid would be expected. In
negative mode, the [M-H]~ ion would be prominent.

o High-resolution mass spectrometry (HRMS) would be used to confirm the elemental

composition.

Mechanism of Action and Biological Activity

Quinotolast Sodium's primary pharmacological effect is the stabilization of mast cells, which
prevents the release of inflammatory mediators.[1][4]

Inhibition of Mediator Release:

e Quinotolast has been shown to inhibit the release of histamine, leukotriene C4 (LTC4), and
prostaglandin D2 (PGD2) from human lung mast cells in a concentration-dependent manner.

[1]

¢ It demonstrates strong inhibitory effects on histamine and peptide leukotriene release from
guinea pig lung fragments and mouse cultured mast cells.[4]

¢ The ICso value for the inhibition of peptide leukotriene release from cultured mast cells is
0.72 pg/mL.[4]

Signaling Pathway:

The mechanism of mast cell stabilization generally involves the inhibition of the degranulation
process that follows the cross-linking of IgE receptors on the mast cell surface. While the
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precise molecular target of Quinotolast has not been fully elucidated, it is believed to interfere
with the downstream signaling cascade, potentially by modulating intracellular calcium levels.

Action of Quinotolast Sodium
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In Vivo Efficacy

Animal studies have demonstrated the in vivo efficacy of Quinotolast in models of type | allergic

reactions:

o Passive Cutaneous Anaphylaxis (PCA): Quinotolast dose-dependently inhibits PCA in rats

when administered intravenously or orally.[4]
o The EDso for intravenous administration is 0.0063 mg/kg.[4]
o The EDso for oral administration is 0.0081 mg/kg.[4]

» Anaphylactic Bronchoconstriction: Quinotolast also potently inhibits anaphylactic

bronchoconstriction in rats.[4]

Conclusion

Quinotolast Sodium is a potent anti-allergic agent with a clear mechanism of action as a mast
cell stabilizer. Its chemical structure, based on a quinolizine core, and its physicochemical
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properties make it a suitable candidate for oral administration. The provided hypothetical
synthesis and analytical methods can serve as a starting point for further research and
development. The strong in vitro and in vivo data on its ability to inhibit the release of key
inflammatory mediators highlight its therapeutic potential in the management of allergic
disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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